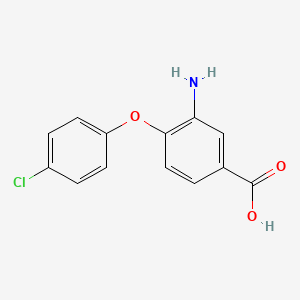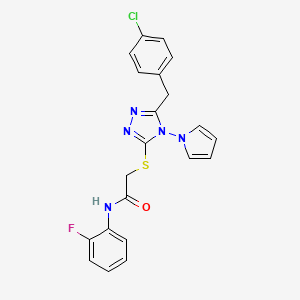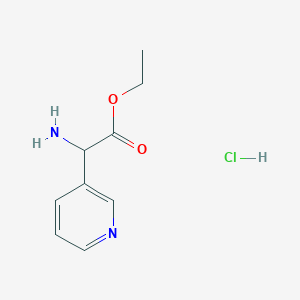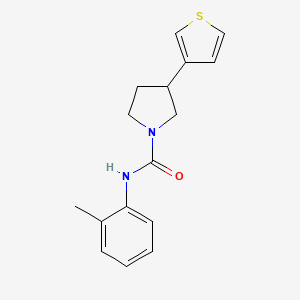![molecular formula C25H22O5 B2423327 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one CAS No. 844822-26-0](/img/no-structure.png)
3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one, also known as EPM-102, is a synthetic compound that belongs to the class of flavonoids. EPM-102 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has developed various synthetic routes and characterizations for compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one. For instance, studies have shown efficient synthetic protocols for chromen-4-ones and their derivatives, highlighting the versatility of these compounds in organic synthesis. The synthesis of novel polystyrene-supported catalysts for the Michael addition, critical in the synthesis of Warfarin analogues, showcases the potential of chromen-4-one derivatives in medicinal chemistry and catalysis (Alonzi et al., 2014).
Phototransformation and Photophysical Properties
Phototransformation studies on chromen-4-ones have revealed unique photophysical behaviors, such as regioselective photocyclisation and dealkoxylation processes. This research opens new avenues for the development of photofunctional materials based on chromen-4-one structures (Khanna et al., 2015).
Antimicrobial Activity
The antimicrobial properties of chromen-4-one derivatives have been extensively studied, indicating their potential as antibacterial and antifungal agents. Microwave-assisted synthesis of novel chromen-4-ones has shown promising antimicrobial activity, highlighting the therapeutic potential of these compounds (Ashok et al., 2016).
Electrochromic and Photovoltaic Properties
Studies on chromen-2-one-based organic dyes for dye-sensitized solar cells have demonstrated their utility in enhancing solar energy conversion efficiency. These findings suggest the role of chromen-4-one derivatives in developing sustainable energy solutions (Gad et al., 2020).
Molecular Docking and Structural Analyses
Molecular docking and structural analyses of chromen-4-one derivatives have provided insights into their potential biological targets and mechanisms of action. These studies are crucial for drug development and understanding the molecular basis of their biological activities (Sert et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves the condensation of 2-ethylphenol with 2-bromoethanol to form 2-ethoxyphenol. This is followed by the synthesis of 7-(2-methylphenyl)methoxy-4-chromenone through the reaction of 7-hydroxy-4-chromenone with 2-methylphenylmagnesium bromide. Finally, the two compounds are coupled together through an etherification reaction to form the target compound.", "Starting Materials": [ "2-ethylphenol", "2-bromoethanol", "7-hydroxy-4-chromenone", "2-methylphenylmagnesium bromide" ], "Reaction": [ "2-ethylphenol + 2-bromoethanol -> 2-ethoxyphenol", "7-hydroxy-4-chromenone + 2-methylphenylmagnesium bromide -> 7-(2-methylphenyl)methoxy-4-chromenone", "2-ethoxyphenol + 7-(2-methylphenyl)methoxy-4-chromenone -> 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one" ] } | |
CAS-Nummer |
844822-26-0 |
Molekularformel |
C25H22O5 |
Molekulargewicht |
402.446 |
IUPAC-Name |
3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3 |
InChI-Schlüssel |
AQNAXMVAUPALCD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)